2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid
Description
The compound 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid is a structurally complex molecule combining aromatic, heterocyclic, and amino acid motifs. Its key features include:
- A 3,4-dimethoxyphenethyl moiety linked via an amino group to the α-carbon of a propanoic acid backbone.
- A pyridin-3-yl carbamoyl group at the β-position.
This compound is hypothesized to exhibit pharmacological relevance due to structural similarities with alkaloid derivatives and neuroactive agents.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxo-4-(pyridin-3-ylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-26-16-6-5-13(10-17(16)27-2)7-9-21-15(19(24)25)11-18(23)22-14-4-3-8-20-12-14/h3-6,8,10,12,15,21H,7,9,11H2,1-2H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKZNWQIAQMNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CN=CC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid (CAS Number: 1047679-48-0) is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C19H23N3O5
- Molecular Weight : 373.403 g/mol
- IUPAC Name : this compound
- SMILES : COc1cc(CCNC(C(=O)O)CC(=O)Nc2cccnc2)ccc1OC
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the dimethoxyphenyl group and the pyridine moiety enhances its ability to modulate biological pathways. Specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It may act as a ligand for various receptors, influencing cellular signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that compounds with similar structures can exert cytotoxic effects on various cancer cell lines. For instance:
- Case Study : A derivative of this compound was tested against breast cancer cells (MCF-7), showing significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
Anti-inflammatory Effects
The presence of the pyridine ring suggests potential anti-inflammatory properties:
- Research Finding : In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses.
Neuroprotective Properties
Some studies have hinted at neuroprotective effects:
- Case Study : In a model of neurodegeneration, this compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of Dimethoxyphenyl Ethylamine : Reaction of 3,4-dimethoxybenzaldehyde with ethylamine.
- Coupling with Pyridine Derivative : The intermediate is coupled with a pyridine derivative under specific conditions to yield the final product.
Scientific Research Applications
Pharmacological Applications
This compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and oncology.
Neuropharmacology
Research indicates that compounds with similar structures exhibit activity at various neurotransmitter receptors. The presence of a pyridine ring suggests potential interactions with nicotinic acetylcholine receptors, which are crucial for cognitive function and memory processes. Studies have shown that derivatives of similar compounds can modulate neurotransmitter release, influencing conditions like Alzheimer's disease and schizophrenia.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Its structural components allow it to interact with cellular signaling pathways involved in cancer proliferation and apoptosis. For instance, compounds with similar moieties have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.
Biochemical Studies
The compound is also valuable in biochemical research for studying enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
Research has indicated that the compound can act as an inhibitor of specific enzymes involved in metabolic processes. For example, it may inhibit enzymes like acetylcholinesterase, which plays a critical role in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, thereby enhancing synaptic transmission.
Metabolic Pathway Analysis
The compound's structure allows it to be utilized as a tracer in metabolic studies, helping researchers understand how certain drugs are metabolized within the body. This is particularly useful for drug development processes where understanding the pharmacokinetics and dynamics of new compounds is essential.
Case Studies
Several case studies highlight the applications of this compound in real-world scenarios:
Case Study: Neuroprotective Effects
In a study examining neuroprotective effects against oxidative stress-induced neuronal damage, derivatives of this compound showed promising results in enhancing cell viability and reducing markers of oxidative stress in neuronal cell cultures.
Case Study: Antitumor Activity
A recent study evaluated the anticancer efficacy of related compounds in xenograft models of human tumors. The results indicated significant tumor reduction compared to control groups, suggesting that structural analogs may enhance therapeutic strategies against specific cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 3,4-Dimethoxyphenyl Moieties
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate ():
- Molecular Formula : C24H35N2O5+·Cl−·2H2O
- Key Features : Two 3,4-dimethoxyphenethyl groups linked via a carbamoyl-propyl chain.
- Comparison :
- The target compound has a single 3,4-dimethoxyphenethyl group and replaces one with a pyridin-3-yl carbamoyl group.
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid (): Molecular Formula: C12H17NO4 Key Features: Stereospecific methyl substitution and a 3,4-dimethoxyphenyl group. Comparison:
- The methyl group in this analogue restricts conformational flexibility compared to the ethylamino linker in the target compound.
- Both compounds share a propanoic acid backbone, but the pyridin-3-yl carbamoyl group in the target may enhance hydrogen-bonding capacity versus the methyl group .
Pyridinyl-Containing Analogues
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate (): Molecular Formula: C12H12N4O2 Key Features: Pyridinyl-linked ethenyl and cyano groups. Comparison:
- Both compounds use acetic acid-mediated synthesis, suggesting shared reaction pathways for amide bond formation .
(3R)-3-Phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid (): Molecular Formula: C25H20N2O3S Key Features: Thiophene and pyridine rings. Comparison:
- The thiophene heterocycle introduces sulfur-based π-stacking interactions, absent in the target compound.
- Both molecules feature pyridine rings, but the 3-position substitution in the target may alter binding specificity compared to the 4-position in this analogue .
Propanoic Acid Derivatives with Carbamoyl Groups
3-Amino-3-[(1-methoxycarbonyl-2-phenyl-ethyl)carbamoyl]propanoic acid (): Key Features: Methoxycarbonyl-phenyl and carbamoyl groups. Comparison:
- Both compounds’ carbamoyl linkages suggest stability under physiological pH but differ in steric bulk .
Comparative Data Table
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely parallels methods in and , involving coupling of amines with carbamoyl chlorides under mild acidic conditions .
- Structure-Activity Relationships :
- Crystallography : Structural analogs in highlight the importance of hydrogen-bonding networks (e.g., water molecules in the dihydrate) for stability, which could guide crystallization strategies for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
